molecular formula C9H10O3 B12687139 alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde CAS No. 84215-52-1

alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde

Cat. No.: B12687139
CAS No.: 84215-52-1
M. Wt: 166.17 g/mol
InChI Key: BSEXMELCOOVGNF-UQCOIBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde: is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol It is known for its unique structure, which includes a furan ring, a hydroxy group, and an ethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde typically involves the reaction of furan derivatives with aldehydes under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction between furan and an aldehyde, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions involving furan derivatives. It can also serve as a model compound for studying the reactivity of similar structures in biological systems .

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers may investigate its biological activity and potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications .

Mechanism of Action

The mechanism by which alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups, including the aldehyde and hydroxy groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical pathways and effects, depending on the specific context and application .

Comparison with Similar Compounds

  • alpha-Methylidene-beta-hydroxyfuran-2-propionaldehyde
  • alpha-Ethylidene-beta-hydroxyfuran-2-butanone
  • alpha-Ethylidene-beta-hydroxyfuran-2-acetaldehyde

Comparison: Compared to similar compounds, alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde is unique due to its specific combination of functional groups and its reactivity. The presence of both the ethylidene and hydroxy groups in the furan ring provides distinct chemical properties and reactivity patterns, making it a valuable compound for various applications .

Properties

CAS No.

84215-52-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(E)-2-[furan-2-yl(hydroxy)methyl]but-2-enal

InChI

InChI=1S/C9H10O3/c1-2-7(6-10)9(11)8-4-3-5-12-8/h2-6,9,11H,1H3/b7-2-

InChI Key

BSEXMELCOOVGNF-UQCOIBPSSA-N

Isomeric SMILES

C/C=C(/C=O)\C(C1=CC=CO1)O

Canonical SMILES

CC=C(C=O)C(C1=CC=CO1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.